4-(Anthracen-9-YL)benzaldehyde
Overview
Description
4-(Anthracen-9-YL)benzaldehyde is a chemical compound with the molecular formula C21H14O . It is also known by other names such as Benzaldehyde, 4-(9-anthracenyl)-; 9-(4-Formylphenyl)anthracene; 4-(9-Anthryl)benzaldehyde; 4-(Anthracen-10-yl)benzaldehyde .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized via the Suzuki-Miyaura cross-coupling reaction of 9-bromo-anthracene with pyridin-4-ylboronic acid and purified by column chromatography on silica gel . Another compound was synthesized via reaction of 9-anthraldehyde with 4-aminobenzoic acid (PABA) followed by reduction with sodium borohydride .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies. For example, in one study, the benzene ring was inclined to the mean plane of the anthracene ring system by 75.21° . The C8—N1 bond length was found to be 1.457 Å, which is comparable to the C—N bond-length values obtained for similar ligands .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of a compound with POCl3 resulted in an unexpected product . This product was further reacted with hydrazine hydrate to give a hydrazopyridazine derivative .Scientific Research Applications
Development of Efficient Blue-Emitting Materials : Anthracene moieties, including derivatives of 4-(Anthracen-9-YL)benzaldehyde, are used to construct efficient blue-emitting materials for organic light-emitting diodes (OLEDs). These materials have shown excellent performance in nondoped electroluminescent devices, with deep-blue emission and high external quantum efficiency (Wang et al., 2020).
Sensing Applications and Optical Cell Imaging : Anthracene-based Schiff base compounds, derived from 9-anthracenecarboxaldehyde, have been synthesized and shown to possess aggregation-induced emission enhancement properties. These compounds are useful as fluorescent sensors for bovine serum albumin and in optical cell imaging, particularly for breast cancer cells (Densil et al., 2018).
Photophysical and Electrochemical Properties : Schiff bases containing anthracene units, synthesized from various aldehydes including 9-anthracenecarboxaldehyde, have been studied for their photophysical and electrochemical properties. These compounds have potential applications in organic photovoltaics (OPVs) due to their electron acceptor characteristics (Sęk et al., 2017).
Molecular Optical Switches : Anthracene derivatives have been investigated for their potential as molecular optical switches. Studies on molecules like 4-((9,10-dioxo-9,10-dihydroanthracen-1-yl)oxy) benzaldehyde demonstrate the possibility of reversible switching between different forms using UV or visible light, a property useful in developing optical switches (Vakili et al., 2017).
Applications in Organic Electronics : New anthracene-based emitters have been developed for use in deep blue OLEDs. These emitters, derived from anthracene moieties, demonstrate superior efficiency, deep blue emission, and low efficiency roll-off in OLEDs (Xing et al., 2021).
Safety and Hazards
The safety data sheet for a similar compound, Benzaldehyde, indicates that it is a combustible liquid. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation, damage fertility or the unborn child, and is toxic to aquatic life with long-lasting effects .
Properties
IUPAC Name |
4-anthracen-9-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O/c22-14-15-9-11-16(12-10-15)21-19-7-3-1-5-17(19)13-18-6-2-4-8-20(18)21/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJWKNWQEOWWRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=C(C=C4)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622770 | |
Record name | 4-(Anthracen-9-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169831-24-7 | |
Record name | 4-(Anthracen-9-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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